
3,4-Dimethoxythiophenol
Overview
Description
3,4-Dimethoxythiophenol is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of two methoxy groups attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxythiophenol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxythiophenol undergoes various chemical reactions, including:
Substitution: The methoxy groups on the thiophenol ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides; reactions may require the presence of a base and are conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
3,4-Dimethoxythiophenol has been investigated for its potential as an antitumor agent . Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. In comparative studies, it has shown superior activity compared to conventional chemotherapeutics, suggesting its potential as an effective treatment option.
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition research due to its thiol group, which can form covalent bonds with cysteine residues in proteins. This property makes it a valuable tool for studying mechanisms of action in various enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. For example, derivatives of this compound have demonstrated significant inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It has shown effectiveness in scavenging free radicals, which are implicated in oxidative stress-related diseases such as cancer and neurodegenerative disorders. In vitro assays have revealed that this compound can effectively reduce oxidative stress markers, indicating its potential as a protective agent against cellular damage.
Case Study 1: Antitumor Potential
A study conducted on the cytotoxic effects of this compound on MCF-7 cells demonstrated a dose-dependent response. The compound was found to induce apoptosis in cancer cells at concentrations lower than those required for conventional chemotherapeutics. The results suggest that this compound could serve as a lead candidate for further development into an effective anticancer drug.
Case Study 2: Enzyme Interaction
In another investigation focused on enzyme interactions, researchers explored the binding affinity of this compound with dihydrofolate reductase. Using kinetic assays, they determined that the compound exhibits competitive inhibition characteristics, providing insights into its mechanism of action and potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 3,4-dimethoxythiophenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methoxythiophenol: Similar structure but with only one methoxy group.
2,5-Dimethoxythiophenol: Similar structure with methoxy groups at different positions on the thiophenol ring.
Uniqueness of 3,4-Dimethoxythiophenol:
- The presence of two methoxy groups at the 3 and 4 positions on the thiophenol ring imparts unique chemical properties, such as increased reactivity and stability .
- Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
- The compound’s potential anticancer properties and applications in organic electronics highlight its significance in scientific research and industry .
Biological Activity
3,4-Dimethoxythiophenol (CAS Number: 700-96-9) is an organosulfur compound characterized by its thiophenol structure with two methoxy groups at the 3 and 4 positions. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.
- Molecular Formula : C₈H₁₀O₂S
- Molecular Weight : 174.23 g/mol
- Structure : Contains a thiophenol moiety with methoxy substituents.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial as it may help mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Cytotoxicity and Anticancer Activity
Studies have shown that this compound displays cytotoxic effects against several cancer cell lines. For example:
- HeLa Cells : The compound was tested for cytotoxicity using the MTT assay, revealing an IC50 value indicative of its effectiveness against cervical carcinoma cells.
- Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of apoptosis, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases, leading to cell cycle arrest and eventual cell death .
Selective Toxicity
The compound has been noted for its selective toxicity towards malignant cells compared to non-malignant cells. This selectivity is beneficial for developing targeted cancer therapies that minimize damage to healthy tissues .
Case Studies
- Cytotoxicity Assay : In a study evaluating various sulfur analogs, this compound was found to have a notable cytotoxic effect on HeLa cells with an IC50 value of approximately 6 µM. This indicates a promising potential for further development as an anticancer agent .
- Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in the activation of apoptotic pathways, evidenced by increased caspase activity and mitochondrial membrane depolarization in treated cancer cells .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key molecular identifiers for 3,4-Dimethoxythiophenol, and how can they be validated experimentally?
The compound is identified by its CAS number 19689-66-8 , molecular formula C₈H₁₀O₂S , and molecular weight 170.2288 g/mol . Validation involves spectroscopic techniques (e.g., NMR, IR) to confirm the methoxy (-OCH₃) and thiol (-SH) functional groups. Chromatographic methods (HPLC, GC-MS) paired with certified reference standards can ensure purity.
Q. What synthetic applications does this compound have in redox chemistry?
The compound participates in thiol-disulfide exchange reactions under electrochemical conditions. For example, electrolysis in an undivided cell with a HAT mediator generates unsymmetrical disulfides with yields up to 97%. This method avoids homodimerization, making it useful for synthesizing heterodimeric disulfide derivatives .
Advanced Research Questions
Q. How can researchers optimize electrochemical conditions to maximize heterodimer yields with this compound?
Key parameters include:
- Mediator selection : Use HAT mediators to stabilize radical intermediates.
- Charge control : Maintain a charge range of 0.32–0.61 F/mol to balance conversion efficiency and selectivity .
- Substrate ratio : A 1:1 molar ratio of this compound to partner thiol minimizes side reactions. Methodological validation should involve real-time monitoring (e.g., cyclic voltammetry) and post-reaction analysis (HPLC or LC-MS) .
Q. Why does this compound exhibit high selectivity for heterodimer formation over homodimers in redox reactions?
The electron-donating methoxy groups stabilize the thiol radical intermediate, reducing recombination into symmetrical disulfides. Steric hindrance from the 3,4-substitution pattern further disfavors homodimerization. Experimental evidence shows no detectable homodimer (e.g., 20b–20c) in reactions with this compound .
Q. How should researchers address contradictory data in studies involving this compound?
Adopt iterative methodologies:
- Cross-validation : Use multiple analytical techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments.
- Controlled replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, precise temperature control).
- Data triangulation : Compare results with computational models (DFT calculations for reaction pathways) .
Q. Methodological Considerations
- Synthesis Design : Prioritize electrochemical methods for disulfide synthesis to leverage high selectivity and scalability .
- Analytical Workflow : Combine GC-MS for volatile intermediates and HRMS for disulfide product confirmation.
- Safety Protocols : While direct safety data for this compound is limited, general thiol-handling precautions (e.g., inert atmosphere, PPE) should be followed .
Properties
IUPAC Name |
3,4-dimethoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAJLNGIVXZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220272 | |
Record name | 3,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-96-9 | |
Record name | 3,4-Dimethoxythiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 700-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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